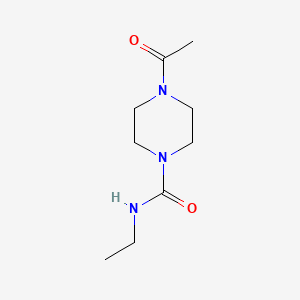
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide involves the inhibition of certain enzymes and receptors. This compound binds to the active site of PKC and prevents its activation, which in turn inhibits downstream signaling pathways. Similarly, this compound binds to the acetylcholine receptor and prevents the binding of acetylcholine, which results in the inhibition of nerve impulse transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it inhibits. Inhibition of PKC can result in the inhibition of cell proliferation, differentiation, and apoptosis, while inhibition of the acetylcholine receptor can result in the inhibition of nerve impulse transmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments include its high potency and specificity for certain enzymes and receptors, which allows for precise control over biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide in scientific research. One potential application is in the study of cancer, where the inhibition of PKC has been shown to have anti-tumor effects. Another potential application is in the study of neurodegenerative diseases, where the inhibition of the acetylcholine receptor has been shown to have neuroprotective effects. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as to optimize its synthesis and improve its specificity for certain enzymes and receptors.
In conclusion, this compound is a valuable tool for studying various biological processes. Its ability to inhibit the activity of certain enzymes and receptors makes it a potent and specific compound for controlling biological processes. However, its potential toxicity and limitations in lab experiments must be carefully considered when using this compound in scientific research. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide involves the reaction of benzyl cyanide and 2,4-difluorophenol with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to hydrolysis to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient method for producing this compound.
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is commonly used in scientific research to study the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and is involved in various biological processes such as cell proliferation, differentiation, and apoptosis. This compound has also been found to be a potent inhibitor of the acetylcholine receptor, which is involved in the transmission of nerve impulses.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-6-7-16(15(19)10-14)23-12-17(22)21(9-8-20)11-13-4-2-1-3-5-13/h1-7,10H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURDUTIILOWPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)



![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)